Clorhidrato de 1-(4-aminopiperidin-1-il)-2,2-dimetilpropan-1-ona

Descripción general

Descripción

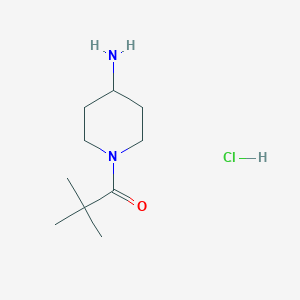

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Farmacológica

Clorhidrato de 1-(4-aminopiperidin-1-il)-2,2-dimetilpropan-1-ona: es un derivado de piperidina, que es un andamiaje crucial en química medicinal. Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos y desempeñan un papel significativo en el diseño de fármacos . La estructura de este compuesto permite el desarrollo de nuevos agentes farmacológicos, particularmente porque puede servir como precursor para modificaciones químicas adicionales.

Síntesis de Moléculas Bioactivas

El compuesto sirve como intermedio en la síntesis de moléculas bioactivas. Su núcleo de piperidina es una característica común en muchas alcaloides y productos farmacéuticos. Los investigadores utilizan este compuesto para sintetizar moléculas complejas con posibles actividades biológicas, incluidas las propiedades anticancerígenas, antivirales y neuroprotectoras .

Desarrollo de Inhibidores Duales

Estudios recientes han demostrado que los derivados de piperidina, como el This compound, pueden actuar como inhibidores duales para objetivos específicos de quinasa. Por ejemplo, se han utilizado en el diseño de compuestos que inhiben tanto la quinasa del linfoma anaplásico (ALK) como la quinasa 1 del oncogén c-ros (ROS1), que son clínicamente relevantes en el tratamiento del cáncer .

Tratamientos de Trastornos Neurológicos

La parte aminopiperidina es una característica en muchos compuestos que se dirigen a las vías neurológicas. Este compuesto podría utilizarse en el desarrollo de tratamientos para trastornos neurológicos actuando sobre los sistemas de neurotransmisores o los canales iónicos, que a menudo son modulados por estructuras basadas en piperidina .

Sondas de Biología Química

En biología química, este compuesto se puede utilizar para crear sondas para estudiar sistemas biológicos. Al etiquetar el compuesto con grupos fluorescentes u otros marcadores, los investigadores pueden rastrear su distribución e interacción dentro de los sistemas biológicos, proporcionando información sobre los procesos celulares .

Ciencia de Materiales

La versatilidad estructural del compuesto también se extiende a la ciencia de los materiales. Se puede utilizar para sintetizar nuevos compuestos orgánicos con propiedades físicas específicas, que se pueden aplicar en la creación de nuevos materiales o recubrimientos con características únicas .

Química Analítica

En química analítica, el This compound se puede utilizar como patrón o reactivo en varios análisis químicos. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en curvas de calibración y como compuesto de referencia en espectrometría de masas.

Química Agrícola

Los derivados de piperidina son conocidos por exhibir actividad biológica que se puede aprovechar en la agricultura. Este compuesto podría utilizarse potencialmente en la síntesis de nuevos pesticidas o herbicidas, contribuyendo al desarrollo de productos químicos agrícolas más efectivos y seguros .

Actividad Biológica

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, with the CAS number 1286264-64-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H21ClN2O

- Molecular Weight : 220.74 g/mol

- Structure : The compound features a piperidine ring substituted with an amino group and a ketone moiety, contributing to its pharmacological profile.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the modulation of enzyme activities. Research indicates that derivatives of aminopiperidine compounds often exhibit inhibitory effects on various kinases, which are crucial in cellular signaling pathways.

Biological Activity Overview

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride has shown potential in several areas:

- Kinase Inhibition : Similar compounds have been studied as inhibitors of glycogen synthase kinase 3 (GSK-3), a critical regulator in various signaling pathways involved in cell proliferation and survival .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may offer neuroprotective benefits, although specific data on this compound remains limited.

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

- GSK-3 Inhibition : Research on structurally similar compounds revealed promising inhibitory potency against GSK-3β, which plays a role in neurodegeneration and cancer . The introduction of specific substituents was shown to enhance metabolic stability and potency.

- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in animal models. For instance, a derivative exhibited an effective dose (ED50) of 1.7 mg/kg against maximal electroshock-induced seizures .

- Toxicological Studies : Toxicological data for 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride is sparse. However, safety data sheets indicate it should be handled with care due to potential irritant properties .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVRCQFTPHQEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.